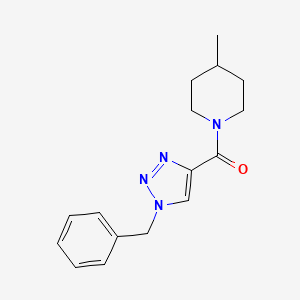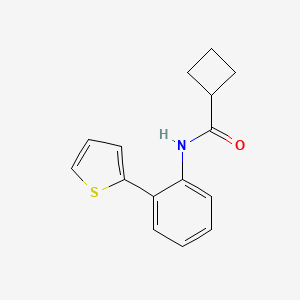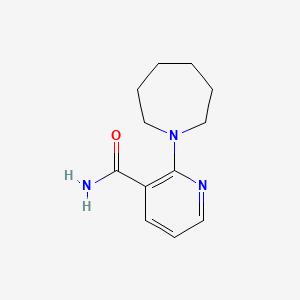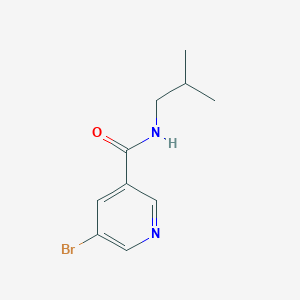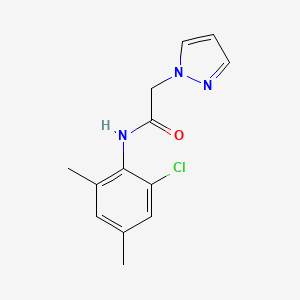
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide, also known as AMRC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMRC is a pyrrole-based compound that is synthesized using specific methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a role in cell growth and proliferation. 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of specific signaling pathways. 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has also been shown to have anti-inflammatory properties and may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide is a relatively new compound, and its properties and applications are still being studied. Additionally, the synthesis of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide requires specific conditions and reagents, which may limit its use in some lab settings.
未来方向
There are several future directions for the study of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide, including the development of new synthetic methods, the investigation of its potential applications in other fields, and the identification of its molecular targets and mechanisms of action. Additionally, further studies are needed to determine the safety and efficacy of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide in vivo and its potential use in clinical settings.
合成方法
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide is synthesized using a multi-step process that involves the reaction of 3-methylacetophenone with ethyl acetoacetate, followed by cyclization with ammonium acetate to form the pyrrole ring. The final step involves the acetylation of the amine group to produce 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide. The synthesis of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide requires specific conditions and reagents, and it is essential to follow established protocols to obtain a pure compound.
科学研究应用
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental chemistry. In medicinal chemistry, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been investigated for its anticancer and antitumor properties. In materials science, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been studied for its potential use in the development of organic semiconductors and light-emitting diodes. In environmental chemistry, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been investigated for its potential use as a catalyst in the degradation of pollutants.
属性
IUPAC Name |
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-4-6-13(7-10)16-15(19)14-8-12(11(2)18)9-17(14)3/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMWILSIKIJINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7471903.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)
![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)
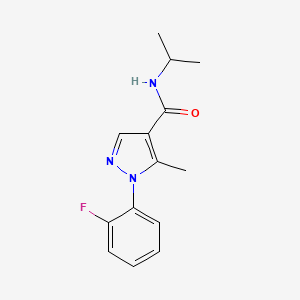
![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)
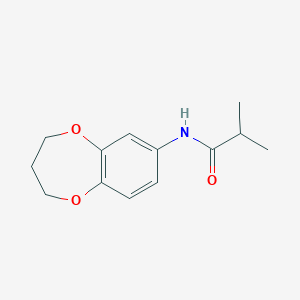
![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)

